3-(3,4-Methylenedioxyphenyl)propionic acid
Overview
Description
3-(3,4-Methylenedioxyphenyl)propionic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their analyses, which can be informative for understanding the properties and analysis of related substances. For instance, the analysis of impurities in pharmaceuticals, as seen with 3-[4-(2-Methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen, demonstrates the importance of accurate and sensitive analytical methods in the quality control of medicinal compounds .
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, which are crucial for obtaining the desired product with the correct structural orientation . Similarly, the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, shows the importance of optimizing reaction conditions to improve yield, such as using KOH as a catalyst and controlling the reaction temperature and material ratios . These insights into the synthesis of structurally related compounds can be applied to the synthesis of 3-(3,4-Methylenedioxyphenyl)propionic acid, emphasizing the need for precise control over reaction parameters to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of compounds can be determined using various spectroscopic techniques, but sometimes these techniques may not provide clear identification. For example, single-crystal X-ray analysis was necessary to unambiguously determine the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This highlights the importance of using advanced structural determination methods to confirm the molecular structure of complex organic compounds, which would be relevant for 3-(3,4-Methylenedioxyphenyl)propionic acid as well.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 3-(3,4-Methylenedioxyphenyl)propionic acid. However, the analysis of related compounds and their reactions can provide insights into the types of reactions that such a compound might undergo. For example, the formation of hydrogen-bonded dimers in the solid state of carboxylic acid groups is a common reaction . Understanding these types of reactions can help predict the behavior of 3-(3,4-Methylenedioxyphenyl)propionic acid in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are essential for its characterization and application. For instance, the melting point of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was determined to be between 63-65 °C, which is an important physical property for its identification and purity assessment . Similarly, the development of a novel reversed-phase HPLC method for the evaluation of pharmacopoeial impurity F of ibuprofen demonstrates the significance of analytical methods in determining the chemical properties of a compound . These methods and property assessments are relevant for a comprehensive analysis of 3-(3,4-Methylenedioxyphenyl)propionic acid, as they provide a basis for its identification, purity, and quality control.
Scientific Research Applications
Supramolecular Dendrimer Synthesis
The synthesis of supramolecular dendrimers utilizes 3-(3,4-Methylenedioxyphenyl)propionic acid. Methyl esters of this compound and related acids are used in a convergent iterative strategy to prepare dendrons, leading to the creation of supramolecular dendrimers with diverse applications in materials science. These dendrimers can self-assemble into various structures, offering potential uses in nanotechnology and materials engineering (Percec et al., 2006).
Synthesis of Antioxidants and Flame Retardants
Research has shown the utility of derivatives of 3-(3,4-Methylenedioxyphenyl)propionic acid in synthesizing compounds with antioxidant properties. These derivatives are significant in the production of flame retardants for materials like polyester, enhancing their safety and durability (Yan, 1999).
Derivatization in Chemical Synthesis
Derivatization of 3-(3,4-Methylenedioxyphenyl)propionic acid is achieved through various chemical reactions, such as laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process has implications in organic synthesis, leading to the production of novel compounds for various applications (Mikolasch et al., 2002).
Applications in Polymer Science
In polymer science, 3-(4-Hydroxyphenyl)propionic acid, a related compound, is used as a chain extender in the synthesis of bionanocomposites. This application is crucial for developing biodegradable materials with enhanced thermal and mechanical properties, indicating a potential for creating more sustainable materials (Totaro et al., 2017).
Biodegradation Research
In biodegradation research, Escherichia coli's ability to utilize 3-phenylpropionic and its hydroxy derivatives as carbon sources has been studied. This research provides insights into the microbial degradation of complex organic compounds, which is vital for understanding environmental processes and waste management (Burlingame & Chapman, 1983).
Safety And Hazards
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJGLLTSVRSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182422 | |
Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Methylenedioxyphenyl)propionic acid | |
CAS RN |
2815-95-4 | |
Record name | 1,3-Benzodioxole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzodioxol-5-yl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo-1,3-dioxole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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